(3-Methyl-4-(methylthio)phenyl)(thiophen-2-yl)methanol
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Overview
Description
(3-Methyl-4-(methylthio)phenyl)(thiophen-2-yl)methanol is a complex organic compound that features both a thiophene ring and a phenyl ring substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-(methylthio)phenyl)(thiophen-2-yl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-4-(methylthio)benzaldehyde with thiophen-2-ylmethanol under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-(methylthio)phenyl)(thiophen-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
(3-Methyl-4-(methylthio)phenyl)(thiophen-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which (3-Methyl-4-(methylthio)phenyl)(thiophen-2-yl)methanol exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in oxidative stress and inflammation. The presence of both thiophene and phenyl rings allows it to engage in multiple types of interactions, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-methylthiophene and 3-methylthiophene share structural similarities and are used in similar applications.
Phenyl derivatives: Compounds such as 4-methylthiophenol and 3-methylphenol also exhibit similar chemical properties.
Uniqueness
What sets (3-Methyl-4-(methylthio)phenyl)(thiophen-2-yl)methanol apart is the combination of both thiophene and phenyl rings in its structure, along with the presence of a methylthio group
Properties
Molecular Formula |
C13H14OS2 |
---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
(3-methyl-4-methylsulfanylphenyl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C13H14OS2/c1-9-8-10(5-6-11(9)15-2)13(14)12-4-3-7-16-12/h3-8,13-14H,1-2H3 |
InChI Key |
DKRYGBGXMIPCLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CS2)O)SC |
Origin of Product |
United States |
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